molecular formula C27H23FN2O2S B2496442 3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223908-53-9

3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B2496442
CAS No.: 1223908-53-9
M. Wt: 458.55
InChI Key: FKHZFAUVUYYAAQ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-c]quinoline carboxamide family, characterized by a fused thiophene-quinoline core. Key structural features include:

  • 8-fluoro group: Introduces electron-withdrawing effects, which may influence electronic interactions with biological targets.
  • N-[3-(furan-2-yl)propyl] side chain: The furan moiety could participate in hydrogen bonding or π-π stacking interactions.

While specific biological data for this compound is unavailable in the provided evidence, structural analogs in the thienoquinoline class have demonstrated kinase inhibitory activity (e.g., CDK5/p25 inhibitors) .

Properties

IUPAC Name

3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O2S/c1-2-17-7-9-18(10-8-17)24-22-16-30-23-12-11-19(28)15-21(23)25(22)33-26(24)27(31)29-13-3-5-20-6-4-14-32-20/h4,6-12,14-16H,2-3,5,13H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHZFAUVUYYAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)F)C(=O)NCCCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews existing literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The specific synthetic pathway can vary, but it generally includes the formation of the thienoquinoline core followed by the introduction of the ethylphenyl and furan substituents. Various methods, such as cyclization and functional group modifications, are employed to achieve the desired structure.

Anticancer Activity

Research indicates that compounds with similar thienoquinoline structures exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). The activity is often quantified using IC50 values, which represent the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (µM)Reference
5aPC-322.5 ± 0.1
5bMCF-718.0 ± 0.2

The compound's mechanism of action may involve the induction of apoptosis and inhibition of specific signaling pathways critical for cancer cell proliferation.

Antimicrobial Activity

Similar thienoquinoline derivatives have shown promising antimicrobial activity against a range of pathogens. The biological assays typically involve testing against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results can be summarized as follows:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
AStaphylococcus aureus12.5 µg/mL
BEscherichia coli25 µg/mL

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Enzyme Inhibition

Enzyme inhibition studies reveal that thienoquinoline derivatives can act as inhibitors for various enzymes involved in metabolic processes. For example, α-glucosidase and β-glucuronidase inhibition has been documented:

CompoundEnzymeIC50 (µM)Reference
Cα-glucosidase22.0 ± 0.3
Dβ-glucuronidase1.3 ± 0.2

These activities indicate potential applications in managing diabetes and other metabolic disorders.

Structure-Activity Relationship (SAR)

The biological activity of thienoquinoline derivatives is highly influenced by their structural components. Modifications at specific positions on the quinoline or furan rings can enhance or diminish their efficacy:

  • Fluorine Substitution : The presence of fluorine at the 8-position is associated with increased lipophilicity, which may enhance cellular uptake.
  • Ethyl Group : The ethylphenyl substituent at position 4 enhances hydrophobic interactions with target proteins.
  • Furan Ring : The furan moiety contributes to π-stacking interactions with nucleobases in DNA, potentially leading to increased anticancer activity.

Case Studies

Several studies have highlighted the promising nature of thienoquinoline derivatives in clinical settings:

  • A study demonstrated that a related compound significantly reduced tumor size in xenograft models when administered at a dose of 10 mg/kg body weight daily for two weeks.
  • Another investigation into its antimicrobial properties revealed a synergistic effect when combined with standard antibiotics against resistant strains.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds are structurally related and serve as key comparators:

Key Findings from Analogs

Synthetic Yields: Aminoalkyl side chains (e.g., 25i, 25k) show high yields (92–96%), suggesting efficient coupling reactions . Bulky substituents (e.g., benzoic acid in 25s) result in moderate yields (71–92%), likely due to steric hindrance . The target compound’s furan-propyl side chain may face similar synthetic challenges, though data is lacking.

Substituent Effects :

  • 8-Fluoro vs. 8-Methoxy : The fluoro group’s electron-withdrawing nature may enhance target binding compared to methoxy’s electron-donating properties .
  • 3-(4-ethylphenyl) vs. 3-Phenyl : The ethyl group increases hydrophobicity, which could improve blood-brain barrier penetration but reduce solubility .

The furan side chain in the target compound may mimic heterocyclic motifs in kinase inhibitors, though functional studies are needed.

Research Implications

  • Synthetic Optimization : The furan-propyl side chain warrants further investigation to assess its impact on yield and purity.
  • Activity Prediction : Based on analogs, the target compound may exhibit kinase inhibitory activity, but empirical validation is critical.
  • SAR Development : Systematic studies comparing substituents (e.g., fluoro vs. methoxy, ethylphenyl vs. phenyl) could refine structure-activity relationships.

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